molecular formula C35H35ClN2O7 B606213 (2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride CAS No. 2113650-04-5

(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride

Cat. No.: B606213
CAS No.: 2113650-04-5
M. Wt: 631.12
InChI Key: VKDUZONDVBDCAX-VNUFCWELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-1001 (hydrochloride) is a small molecule inhibitor that targets the interaction between programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound is known for its low toxicity in cells and its ability to alleviate the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation of T-lymphocytes .

Scientific Research Applications

BMS-1001 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and its inhibition.

    Biology: Employed in cell-based assays to investigate immune checkpoint pathways and T-cell activation.

    Medicine: Explored as a potential therapeutic agent for cancer immunotherapy due to its ability to modulate immune responses.

    Industry: Utilized in the development of new drugs targeting immune checkpoints

Mechanism of Action

Target of Action

BMS-1001 (hydrochloride), also known as BMS-1001 hydrochloride, is an orally active human PD-L1/PD-1 immune checkpoint inhibitor . The primary targets of BMS-1001 are the programmed death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1) . These proteins play a crucial role in the immune system, particularly in the down-regulation of the immune system and induction of immune tolerance .

Mode of Action

BMS-1001 binds to human PD-L1 and blocks its interaction with PD-1 . This binding activity disrupts the PD-1/PD-L1 pathway, which is often exploited by cancer cells to evade the immune system . By inhibiting this pathway, BMS-1001 can enhance the immune system’s ability to detect and destroy cancer cells .

Biochemical Pathways

The PD-1/PD-L1 pathway is a critical biochemical pathway affected by BMS-1001 . Normally, the interaction between PD-1 and PD-L1 helps to maintain immune homeostasis by preventing overactivation of T cells, which could lead to autoimmunity . Many cancer cells overexpress pd-l1, which binds to pd-1 on t cells and inhibits their anti-tumor activity . By blocking the interaction between PD-1 and PD-L1, BMS-1001 can alleviate the inhibitory effect of PD-L1 on T-cell activation .

Pharmacokinetics

It is noted that bms-1001 is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

The primary result of BMS-1001’s action is the alleviation of the inhibitory effect of soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . This can enhance the immune system’s ability to fight against cancer cells .

Safety and Hazards

BMS-1001 hydrochloride is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental exposure, appropriate measures such as washing with copious amounts of water and seeking medical attention should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-1001 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of BMS-1001 (hydrochloride) is carried out under Good Manufacturing Practice (GMP) conditions to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

BMS-1001 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

    Nivolumab: An antibody that targets PD-1.

    Atezolizumab: An antibody that targets PD-L1.

    Pembrolizumab: Another antibody targeting PD-1.

    BMS-1166: A small molecule inhibitor similar to BMS-1001.

Uniqueness

BMS-1001 (hydrochloride) is unique due to its small molecule nature, which allows for oral administration and potentially better tissue penetration compared to antibody-based inhibitors. Additionally, its low toxicity and high specificity for the PD-1/PD-L1 interaction make it a promising candidate for further development in cancer immunotherapy .

Properties

IUPAC Name

(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7.ClH/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31;/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40);1H/t30-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDUZONDVBDCAX-VNUFCWELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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